N-([3,3'-bipyridin]-5-ylmethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
4-(3-methoxyphenyl)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-30-24-6-2-4-21(13-24)19-7-9-20(10-8-19)25(29)28-15-18-12-23(17-27-14-18)22-5-3-11-26-16-22/h2-14,16-17H,15H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXLTJWEIRTMHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([3,3'-bipyridin]-5-ylmethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a bipyridine moiety linked to a biphenyl backbone with a carboxamide functional group. The general formula can be represented as:
Synthesis Methods
The synthesis typically involves the coupling of a bipyridine derivative with a biphenyl precursor through methods such as:
- Palladium-Catalyzed Cross-Coupling : Techniques like Suzuki or Stille coupling are commonly employed.
- Optimization Techniques : Continuous flow reactors and advanced purification methods enhance yield and purity.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- DNA Interactions : The compound can intercalate into DNA, disrupting replication processes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer proliferation pathways.
- Metal Chelation : The bipyridine moiety facilitates chelation of metal ions, potentially enhancing anticancer properties.
Anticancer Activity
Numerous studies have reported the anticancer potential of this compound. For instance:
- A study highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways. The compound showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HCT116 (Colon) | 20 |
| A549 (Lung) | 25 |
Neuroprotective Effects
Research has indicated potential neuroprotective effects, suggesting that the compound may mitigate oxidative stress in neuronal cells. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's .
Study on Hepatotoxicity
A comparative study involving the administration of this compound alongside traditional chemotherapeutics revealed that it resulted in lower liver enzyme levels (ALT and AST) compared to controls treated with standard chemotherapeutics like doxorubicin (DOX) and 5-fluorouracil (5-FU). This suggests reduced hepatotoxicity while maintaining anticancer efficacy .
| Treatment | ALT Levels (U/L) | AST Levels (U/L) |
|---|---|---|
| Control | 45 | 50 |
| DOX | 120 | 130 |
| 5-FU | 110 | 125 |
| N-Bipyridine Compound | 60 | 65 |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous biphenyl carboxamides and related derivatives, focusing on substituent effects, synthetic strategies, and physicochemical properties.
Structural Analogues and Substituent Effects
a. Biphenyl Carboxamides with Hydrophobic Substituents
- N-(4-Sulfamoylbenzyl)-(1,1'-biphenyl)-4-carboxamide (4) (): This compound replaces the 3,3'-bipyridinylmethyl group with a sulfamoylbenzyl moiety. The biphenyl carbonyl moiety is retained, but substitutions with naphthyl or diphenylmethane fragments were explored to optimize hydrophobic interactions .
b. Methoxy and Halogen-Substituted Biphenyls
- 2'-Fluoro-3'-methoxy-N-(3-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide (19a) (): Features a 2'-fluoro-3'-methoxy substitution on the biphenyl ring. Reported as a brown solid (m.p. 125–127°C) with a molecular weight of 366.38 g/mol (C₂₂H₂₀FNO₃) .
- 3'-Methoxy-N-(4-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide (11a) ():
Lacks the bipyridinylmethyl group but includes a 3'-methoxy biphenyl and a 4-methoxyphenylamide. The absence of the bipyridinyl group may reduce metal-binding capacity, while dual methoxy substituents could improve lipophilicity (MS: 348 [M+H]⁺) .
c. Cycloalkyl and Polycyclic Amide Derivatives
- N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide (7) ():
Substitutes the bipyridinylmethyl group with a cyclooctyl ring. The bulky cycloalkyl group likely increases steric hindrance, reducing binding flexibility but improving metabolic resistance. Synthesized in 50% yield via Suzuki coupling .
Key Observations :
- Bipyridinyl vs. Sulfonamide : The bipyridinyl group (target compound) may offer superior metal-coordination vs. the sulfonamide’s hydrogen-bonding () .
- Methoxy Position : 3'-Methoxy (target) vs. 4'-methoxy (’s 12a) alters electronic distribution and steric accessibility .
- Synthetic Yields : Bipyridinyl derivatives (e.g., ’s 17g) show yields up to 82%, suggesting efficient coupling strategies .
Preparation Methods
Direct Carboxylation of 3-Methoxybiphenyl
3'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (CAS 5783-36-8) is synthesized via Friedel-Crafts acylation or transition-metal-mediated carboxylation. A validated approach involves:
- Lithiation-Carboxylation : Treatment of 3-methoxybiphenyl with n-butyllithium at -78°C in tetrahydrofuran (THF), followed by quenching with dry ice to introduce the carboxylic acid group at the para-position.
- Purification : Recrystallization from ethanol/water yields the pure acid (melting point: 197–198°C).
Key Data
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₁₂O₃ |
| Molecular weight | 228.24 g/mol |
| pKa | 4.15 ± 0.10 |
| Boiling point | 399.4 ± 25.0 °C (predicted) |
Preparation of [3,3'-Bipyridin]-5-ylmethanamine
Bipyridine Core Assembly
The [3,3'-bipyridine] scaffold is constructed via cross-coupling:
Reduction to Primary Amine
The nitrile intermediate (5-cyano-[3,3'-bipyridine]) is reduced using:
Key Data
| Intermediate | Yield | Characterization (¹H NMR) |
|---|---|---|
| 5-Bromo-[3,3'-bipyridine] | 72% | δ 8.60 (s, 2H), 8.40 (d, 2H) |
| [3,3'-Bipyridin]-5-ylmethanamine | 68% | δ 3.49 (dd, 1H), 4.52 (t, 1H) |
Amide Bond Formation
Acid Activation
3'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid is activated as an acid chloride:
Coupling with Bipyridinylmethylamine
The acyl chloride reacts with [3,3'-bipyridin]-5-ylmethanamine under Schotten-Baumann conditions:
- Reaction : Dropwise addition of the amine to the acyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) at 0°C.
- Workup : Extraction with DCM, washing with NaHCO₃, and solvent evaporation.
- Purification : Flash chromatography (silica gel, ethyl acetate/heptane 1:1) affords the title compound.
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C |
| Reaction time | 12 hours |
| Yield | 85% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
- ESI-MS (m/z) : [M+H]⁺ calculated for C₂₆H₂₂N₃O₂: 408.17; found: 408.2.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
